molecular formula C9H15ClF3N3O B1406810 (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride CAS No. 1417570-03-6

(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride

Cat. No.: B1406810
CAS No.: 1417570-03-6
M. Wt: 273.68 g/mol
InChI Key: JRTYIQWCLJBYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride is a specialized chemical used in various fields including chemistry, biology, medicine, and industry. This article provides a detailed look into this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride involves multiple steps. The general route begins with the preparation of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole. This intermediate is then subjected to a methylation reaction to attach a methoxy group at the 5-position. The resultant compound is further reacted with an appropriate ethylene compound under specific conditions to introduce the 2-([1-ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethylamine. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production process is scaled up, and specific catalysts and optimized conditions are employed to increase yield and purity. The production methods involve controlling temperature, pressure, and pH to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized under specific conditions to form different oxidized derivatives.

  • Reduction: : The compound can undergo reduction reactions to yield corresponding reduced products.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be performed, leading to a variety of substituted products.

Common Reagents and Conditions

  • Oxidation Reactions: : Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium are used.

  • Reduction Reactions: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

  • Substitution Reactions: : Reagents like halogens (e.g., chlorine, bromine) and conditions such as elevated temperatures or catalysis by Lewis acids (e.g., AlCl3) are employed.

Major Products Formed

Depending on the reaction conditions and reagents, various products can be formed. For instance, oxidation may yield different oxygen-containing functional groups, while substitution reactions can introduce different functional groups onto the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It is valuable in research involving pyrazole derivatives and trifluoromethyl-containing compounds.

Biology

The compound's structural properties make it useful for studying biochemical pathways and interactions involving trifluoromethylated pyrazoles. It may be used as a probe or ligand in biological studies.

Medicine

In medicinal chemistry, (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for developing drugs targeting specific molecular pathways.

Industry

The compound finds applications in various industrial processes, including the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for use in advanced materials and formulations.

Mechanism of Action

The exact mechanism of action for (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride depends on its specific application. Generally, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, while the pyrazole ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2-([1-Ethyl-3-(difluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride: : Similar but contains a difluoromethyl group instead of a trifluoromethyl group.

  • (2-([1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride: : Similar but with a methyl group instead of an ethyl group.

  • (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]ethoxy)ethyl)amine hydrochloride: : Similar but contains an ethoxy group instead of a methoxy group.

Uniqueness

(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride stands out due to its specific combination of functional groups. The ethyl group, trifluoromethyl group, and methoxyethylamine moiety confer unique properties such as enhanced stability, reactivity, and binding affinity compared to similar compounds.

This detailed overview of this compound covers its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3O.ClH/c1-2-15-7(6-16-4-3-13)5-8(14-15)9(10,11)12;/h5H,2-4,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTYIQWCLJBYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride
Reactant of Route 3
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride
Reactant of Route 6
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.